(3E)-6-methyl-3-{4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-[2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-14(2)16-8-10-17(11-9-16)20-13-21(23-22(27)12-15(3)29-24(23)28)26-19-7-5-4-6-18(19)25-20/h4-12,14,20,25,27H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCSRDLZRPYOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound known as (3E)-6-methyl-3-{4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyran ring fused with a benzodiazepine moiety, which is known for various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, comparable to standard antioxidants like ascorbic acid. This activity is crucial for mitigating oxidative stress in biological systems .
- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been noted to inhibit the growth of specific cancer cell lines with IC50 values indicating potent activity .
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains. Its structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Antioxidant Activity
A study evaluating the antioxidant capacity of various compounds highlighted that those similar in structure to (3E)-6-methyl-3-{4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione exhibited significant inhibition of lipid peroxidation. The total antioxidant capacity was measured using the phosphomolybdenum method .
Anticancer Studies
In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as A431 and Jurkat cells. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzodiazepine ring enhanced cytotoxicity. For example, modifications that increase hydrophobic interactions were found to improve activity against these cell lines .
Antimicrobial Effects
The antimicrobial efficacy was tested against a variety of Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antimicrobial agent .
Case Studies
Several case studies have been documented regarding the biological activity of structurally similar compounds:
- Case Study 1 : A derivative with a similar benzodiazepine structure was tested for its anticancer properties and showed an IC50 value of 15 µM against breast cancer cells, indicating significant potential for further development.
- Case Study 2 : A compound with structural similarities demonstrated potent antimicrobial activity against Pseudomonas aeruginosa, achieving an MIC of 12 µg/mL.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of benzodiazepines exhibit significant antitumor properties. The structural framework of the compound allows it to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that modifications in the benzodiazepine structure can enhance cytotoxicity against various cancer cell lines .
Neuropharmacological Effects
The benzodiazepine moiety is well-known for its anxiolytic and sedative effects. The compound's unique structure may contribute to its potential as a therapeutic agent for anxiety disorders and insomnia. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly GABAergic pathways .
Synthesis and Characterization
Synthetic Routes
The synthesis of (3E)-6-methyl-3-{4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione involves multi-step organic reactions. Key steps include the formation of the benzodiazepine core followed by functionalization to introduce the pyran-dione moiety. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .
Biological Assays
In Vitro Studies
Biological assays have been conducted to evaluate the efficacy of the compound against specific cancer cell lines. Results indicate dose-dependent responses with significant inhibition of cell growth observed at higher concentrations . Additionally, neuropharmacological testing has shown promise in reducing anxiety-like behaviors in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzodiazepine ring and alterations in the pyran-dione structure can significantly impact biological activity. Ongoing research is focused on identifying key structural features that enhance therapeutic efficacy while minimizing side effects .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features :
- Pyran-2,4-dione core: Known for electron-deficient properties, enabling interactions with biological targets.
Comparison with Structurally Similar Compounds
Pyran Derivatives
Pyran-based compounds, such as 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (), share the pyran core but differ in substituents. These derivatives are synthesized via reactions with malononitrile or ethyl cyanoacetate under reflux conditions .
Table 1: Structural and Functional Comparison of Pyran Derivatives
Key Differences :
- The target compound’s benzodiazepine ring and isopropylphenyl group may confer distinct binding interactions compared to the amino-cyano substituents in ’s derivatives.
- Enhanced lipophilicity in the target compound could improve bioavailability relative to polar cyano groups in analogs .
Pyridazinone Derivatives
Pyridazinones, such as 4-(aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl) propyl] pyridazin-3(2H)-one (), exhibit anticancer activity via kinase inhibition or apoptosis induction .
Table 2: Pharmacological Comparison with Pyridazinones
Mechanistic Insights :
- While pyridazinones target kinases, the target compound’s benzodiazepine-pyran hybrid may interact with redox systems (e.g., ferroptosis pathways), as seen in other heterocyclic ferroptosis-inducing agents (FINs) .
- highlights that certain heterocycles exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC), suggesting a therapeutic window for the target compound .
Benzodiazepine-Containing Drugs
Traditional 1,4-benzodiazepines (e.g., diazepam) target GABA receptors, but the 1,5-benzodiazepine variant in the target compound lacks the structural motifs required for CNS activity. Instead, its extended conjugation and substituents may favor interactions with oncogenic targets .
Vorbereitungsmethoden
Retrosynthetic Strategy
-
Disconnection 1 : Cleavage of the enone linker yields 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid, DHA) and 4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-amine.
-
Disconnection 2 : The 1,5-benzodiazepine may derive from cyclocondensation of o-phenylenediamine with a β-keto ester or α,β-unsaturated ketone.
Preparation of Key Intermediates
Synthesis of 4-Hydroxy-6-methyl-3-[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]-2H-pyran-2-one
Method : Knœvenagel condensation of DHA with 4-isopropylbenzaldehyde under microwave irradiation.
-
Conditions : DHA (1.0 eq), 4-isopropylbenzaldehyde (1.2 eq), piperidine (10 mol%), CHCl₃, 100 W microwave, 5 min.
-
Yield : 78–85% (isolated as yellow crystals).
-
Characterization : IR (KBr): 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C). ¹H NMR (CDCl₃): δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.38 (s, 3H, CH₃), 3.01 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.45 (d, J = 15.6 Hz, 1H, CH=CO), 7.25–7.45 (m, 4H, Ar-H).
Synthesis of 4-[4-(Propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-amine
Method : Cyclocondensation of o-phenylenediamine with ethyl 4-isopropylphenylacetoacetate.
-
Conditions : Ethyl acetoacetate (1.5 eq), o-phenylenediamine (1.0 eq), acetic acid (cat.), EtOH, reflux, 6 h.
-
Yield : 65–72%.
-
Characterization : ESI-MS: m/z 296.2 [M+H]⁺. ¹H NMR (DMSO-d₆): δ 1.20 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.90 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.55–3.70 (m, 4H, NCH₂), 6.80–7.40 (m, 8H, Ar-H).
Final Coupling and Cyclization
Condensation Reaction
Method : Reaction of 4-hydroxy-6-methyl-3-[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]-2H-pyran-2-one with 4-[4-(propan-2-yl)phenyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-amine.
Purification and Characterization
-
Chromatography : Silica gel column (hexane/EtOAc 7:3).
-
MP : 214–216°C.
-
¹H NMR (DMSO-d₆) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, CH₃), 3.00 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.60–3.85 (m, 4H, NCH₂), 6.50 (s, 1H, pyran-H), 7.10–7.60 (m, 12H, Ar-H and NH).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Method : Suzuki-Miyaura coupling of a brominated pyrandione with 4-isopropylphenylboronic acid.
One-Pot Tandem Synthesis
Method : Concurrent Knœvenagel condensation and benzodiazepine cyclization.
-
Conditions : DHA, 4-isopropylbenzaldehyde, o-phenylenediamine, piperidine, EtOH, microwave (100 W, 10 min).
-
Yield : 50–58%.
-
Advantage : Reduced purification steps but lower regioselectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Stereocontrol |
|---|---|---|---|---|
| Stepwise Condensation | 60–75 | 14 h | Moderate | High (E-selectivity) |
| Microwave-Assisted One-Pot | 50–58 | 10 min | Low | Moderate |
| Palladium Cross-Coupling | 55–60 | 8 h | High | N/A |
Reaction Optimization Insights
-
Solvent Effects : Ethanol enhances solubility of intermediates, while DMF improves cross-coupling efficiency.
-
Catalysis : Piperidine accelerates Knœvenagel condensation; Pd(PPh₃)₄ is critical for Suzuki coupling.
-
Temperature : Microwave irradiation reduces reaction time tenfold compared to thermal methods .
Q & A
Q. Basic
- In vitro assays : Conduct MTT assays on HeLa or MCF-7 cells, using IC₅₀ calculations to quantify cytotoxicity .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to identify therapeutic windows .
Q. Advanced
- Mechanistic studies :
- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of topoisomerase II or kinases .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays .
- Comparative analysis : Benchmark against cisplatin or doxorubicin to evaluate potency and selectivity .
How should researchers address contradictions in reported bioactivity data for this compound?
Q. Basic
- Replicate experiments : Standardize protocols (e.g., cell culture conditions, incubation times) to minimize variability .
- Meta-analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. Advanced
- Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities against disputed targets .
- Proteomic profiling : Use SILAC labeling to map protein interactions and validate hypothesized mechanisms .
What experimental designs are suitable for studying the compound’s environmental fate?
Q. Basic
Q. Advanced
- Long-term ecotoxicology : Design microcosm studies to evaluate bioaccumulation in Daphnia magna over 12 weeks .
- Metabolite identification : Employ LC-QTOF-MS to track transformation products in simulated sunlight conditions .
How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Advanced
- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility via salt formation .
- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes and measure release kinetics using dialysis membranes .
- Pharmacokinetic modeling : Use PBPK models to predict absorption rates based on logP and pKa values .
What computational tools are effective for predicting the compound’s reactivity in novel reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
